molecular formula C6H10O4S2 B089767 Glycol dimercaptoacetate CAS No. 123-81-9

Glycol dimercaptoacetate

Cat. No.: B089767
CAS No.: 123-81-9
M. Wt: 210.3 g/mol
InChI Key: PSYGHMBJXWRQFD-UHFFFAOYSA-N
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Description

Glycol dimercaptoacetate, also known as ethylene glycol bismercaptoacetate, is a chemical compound with the molecular formula C6H10O4S2. It is synthesized from ethylene glycol and mercaptoacetic acid. This compound is characterized by the presence of two thiol groups, which allow it to participate in various chemical reactions, including nucleophilic substitution and disulfide bond formation .

Scientific Research Applications

Glycol dimercaptoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Glycol dimercaptoacetate primarily targets the thiol and epoxy functional groups . The thiol group is a sulfur-containing functional group that plays a crucial role in various biochemical reactions. The epoxy functional group, on the other hand, is a reactive group that can undergo a variety of chemical transformations, including reactions with thiols .

Mode of Action

The interaction of this compound with its targets involves a base-catalyzed mechanism . The first step in this mechanism is the deprotonation of the thiol group by the base catalyst to form a thiolate anion . This step is considered the rate-controlling step of the reaction . The thiolate anion then undergoes a nucleophilic attack on the epoxy functional group, leading to the opening of the epoxy ring and the formation of an alkoxide anion . The alkoxide anion, which has strong basicity, forms the final product after proton transfer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the thiol-epoxy reaction . This reaction is part of the broader category of “Click Chemistry”, a collection of carbon-heteroatom bond-forming reactions that are characterized by their fast reaction rates and high selectivity . The thiol-epoxy reaction has been widely applied in various fields, and it has attracted much attention in recent years .

Pharmacokinetics

The compound’s reactivity and its ability to participate in base-catalyzed reactions suggest that it may have unique pharmacokinetic properties that could impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a new compound through the reaction of the thiolate anion with the epoxy functional group . This reaction results in the opening of the epoxy ring and the formation of an alkoxide anion, which then forms the final product after proton transfer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the base-catalyzed reaction can be affected by the concentration of the base catalyst, the thiol, and the epoxy functional groups . Moreover, the reaction is also sensitive to temperature, with alkoxide anions tending to deprotonate unreacted thiol rather than the conjugate acid of the base catalyst with increasing temperature . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the conditions under which the reaction takes place .

Safety and Hazards

Glycol dimercaptoacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Glycol dimercaptoacetate has been used in the synthesis of waterborne thiol−ene polymer dispersions, which have potential applications in barrier coating . The polymer dispersions present good film-forming ability at room temperature, yielding semicrystalline films .

Biochemical Analysis

Biochemical Properties

Glycol dimercaptoacetate plays a role in biochemical reactions, particularly in the formation of linear poly(thioether) functional chains . The nature of these interactions involves the formation of bonds with other biomolecules, contributing to the structural integrity of the resulting compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, in the thiol-epoxy reaction, the rate-controlling step is the deprotonation of thiol by the base catalyst, instead of the nucleophilic attack of thiolate anion on the epoxy functional group . This suggests that this compound may exert its effects through similar mechanisms, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role in the formation of poly(thioether) chains , it’s likely that it interacts with enzymes or cofactors involved in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycol dimercaptoacetate is typically synthesized through the esterification of ethylene glycol with thioglycolic acid. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then subjected to purification processes such as distillation and filtration to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Glycol dimercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Alkyl halides or epoxides under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Glycol dimercaptoacetate can be compared with other similar compounds, such as:

    Dimercaprol: Another chelating agent used for heavy metal poisoning.

    Dithiothreitol: A reducing agent used in biochemistry for the reduction of disulfide bonds.

    Tris(2-carboxyethyl)phosphine: A reducing agent with similar applications in protein chemistry.

Uniqueness: this compound is unique due to its dual thiol groups, which provide it with enhanced reactivity and versatility in various chemical reactions. Its ability to form stable disulfide bonds and chelate heavy metals makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGHMBJXWRQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CS)OC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68865-56-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68865-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0044527
Record name Ethane-1,2-diyl bis(sulfanylacetate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-81-9
Record name Glycol dimercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(mercaptoacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol dimercaptoacetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032
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Record name Ethane-1,2-diyl bis(sulfanylacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene di(S-thioacetate)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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